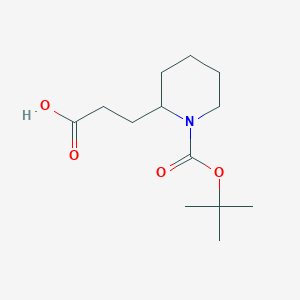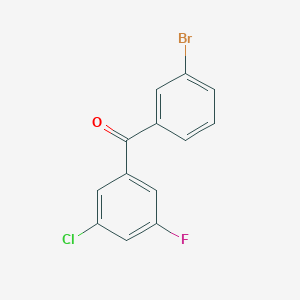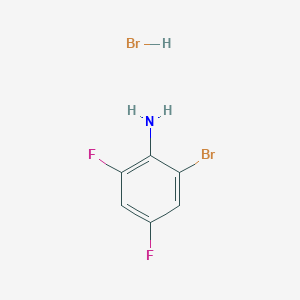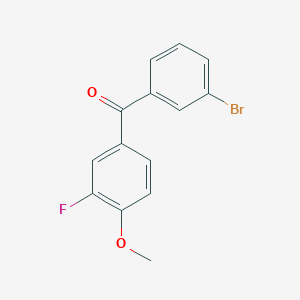
5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid” is a complex organic compound. It likely contains a benzene ring due to the presence of the term ‘phenyl’ in its name. The ‘3-Chloro-5-fluorophenyl’ part suggests that the benzene ring is substituted with chlorine and fluorine atoms at the 3rd and 5th positions respectively . The ‘5-oxovaleric acid’ part indicates the presence of a 5-carbon chain with a carbonyl (C=O) and a carboxylic acid (-COOH) group.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and the benzene ring. The exact structure would depend on the specific locations of these groups on the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the functional groups and the benzene ring. The chlorine and fluorine atoms might make the benzene ring more reactive towards electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group might increase its solubility in water .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A range of compounds have been synthesized that include 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid or similar structures as key intermediates. These compounds are synthesized and characterized using various techniques such as IR, NMR, and mass spectral data. The significance of these compounds is often highlighted in their potential biological activities and their role in developing new pharmaceuticals. For instance, certain compounds containing structures similar to 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid have been synthesized and screened for their in vivo anti-convulsant and anti-inflammatory activities. These studies are supported by in silico molecular docking studies, indicating the compounds' potential as inhibitors of biological targets like cyclooxygenase-2 and voltage-gated sodium channels (Bhat et al., 2016).
Analytical Methods Development
5-Chlorovaleroyl chloride (5-CVC), a compound related to 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid, is used as an alkylating agent in the synthesis of various pharmaceutical intermediates and specialty chemicals. Research has been conducted to develop and validate analytical methods, such as GC-FID, for determining impurities in 5-CVC. This is crucial for quality control and ensuring the purity of the final pharmaceutical products (Tang et al., 2010).
Fluorescence Studies
Studies on the fluorescence quenching of boronic acid derivatives, which are structurally related to 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid, provide insights into the interaction of these compounds with quenchers like aniline. These studies, conducted through steady-state fluorescence measurements, help understand the compounds' photophysical properties and their potential applications in fluorescence-based assays and sensors (Geethanjali et al., 2015).
Potential Pharmacological Applications
The structural components of 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid are found in various compounds that have been synthesized and evaluated for their potential pharmacological applications. These include activities such as antimicrobial, anti-inflammatory, analgesic, and antithrombolytic. The synthesis of these compounds often involves complex reactions, and their biological activities are evaluated against a range of bacterial, fungal, and other disease models. The presence of fluorine atoms and chloro substituents is noted to significantly influence the biological activities of these compounds (Parikh & Joshi, 2014).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(3-chloro-5-fluorophenyl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClFO3/c12-8-4-7(5-9(13)6-8)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXVMGCBBZNGJEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373961 |
Source


|
| Record name | 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid | |
CAS RN |
845790-48-9 |
Source


|
| Record name | 3-Chloro-5-fluoro-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Chloro-5-fluorophenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

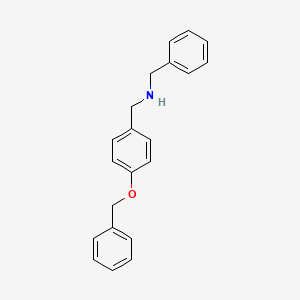
![3-Benzo[1,3]dioxol-5-yl-benzoic acid](/img/structure/B1302573.png)
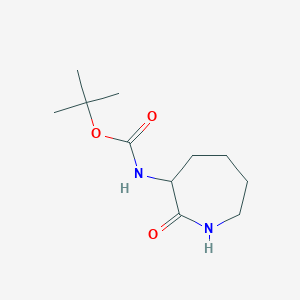
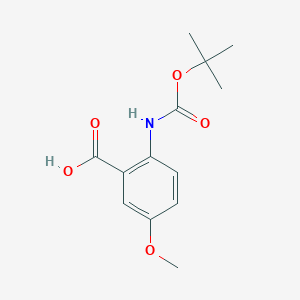
![3-[(Tert-butoxycarbonyl)amino]-3-(2,3-dichlorophenyl)propanoic acid](/img/structure/B1302577.png)
